molecular formula C10H13NOS B8535721 4-[2-(Thiophen-2-yl)ethenyl]morpholine CAS No. 87974-99-0

4-[2-(Thiophen-2-yl)ethenyl]morpholine

Cat. No.: B8535721
CAS No.: 87974-99-0
M. Wt: 195.28 g/mol
InChI Key: KWOKUSIIDAYPDI-UHFFFAOYSA-N
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Description

4-[2-(Thiophen-2-yl)ethenyl]morpholine is a useful research compound. Its molecular formula is C10H13NOS and its molecular weight is 195.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

87974-99-0

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

4-(2-thiophen-2-ylethenyl)morpholine

InChI

InChI=1S/C10H13NOS/c1-2-10(13-9-1)3-4-11-5-7-12-8-6-11/h1-4,9H,5-8H2

InChI Key

KWOKUSIIDAYPDI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C=CC2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(2-[2-thienyl]acetyl) morpholine (0.42 g, 2.0 mmol) was dissolved in C6H6 (4 mL) and then triethoxysilane (0.92 mL, 5.0 mmol) and titanium (IV) isopropoxide (0.03 mL, 0.1 mmol) were added. The reaction mixture was heated to 60 ° C. for 15 hours. The C6H6 was removed in vacuo and the resulting yellow solid was dissolved in warm (60° C.) hexane (4 mL). The hexane solution was cooled to room temperature, and yellow crystals appeared in the flask. The recrystallization flask was put in an acetone-filled dewar, which was cooled to -78° C. overnight. The hexane solution was decanted from the yellow crystals. The crystals were washed with cold hexane (3 mL) and recrystallized from hot (60° C.) hexane. The flask containing the crystals was put in an acetone-filled dewar, which was cooled to -78° C. The hexane was decanted and the crystals were washed with 2 portions of cold hexane (1 mL). The crystals were dried in vacuo and 0.28 g (74% yield) of 4-(2-[2-thienyl]ethenyl) morpholine, as yellow crystals, was collected.
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.92 mL
Type
reactant
Reaction Step Two
Quantity
0.03 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1.5 g of 2-thienylacetaldehyde, 1.4 mL of morpholine, and 0.012 g of p-toluenesulfonic acid hydrate in 7.5 mL of toluene is heated at reflux under a Dean-Stark Trap with azeotropic removal of water for 3 hours. The solution is cooled, neutralized by the addition of solid sodium methoxide, and concentrated in vacuo. The residue is taken up in toluene, filtered, and concentrated in vacuo to afford the desired enamine as an oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0.012 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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